REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:19][CH:18]2[CH:4]([C:5]3[CH:6]=[CH:7][CH:8]=[CH:9][C:10]=3[O:11][C:12]3[CH:13]=[CH:14][C:15]([Cl:20])=[CH:16][C:17]=32)[CH2:3]1.C(/C(O)=O)=C/C(O)=O.C(=O)(O)[O-].[Na+]>C1(C)C=CC=CC=1>[CH3:1][N:2]1[CH2:19][CH:18]2[CH:4]([C:5]3[CH:6]=[CH:7][CH:8]=[CH:9][C:10]=3[O:11][C:12]3[CH:13]=[CH:14][C:15]([Cl:20])=[CH:16][C:17]=32)[CH2:3]1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
0.69 kg
|
Type
|
reactant
|
Smiles
|
CN1CC2C=3C=CC=CC3OC=4C=CC(=CC4C2C1)Cl.C(=C\C(=O)O)\C(=O)O
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
7.2 L
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
7.2 L
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
the suspension is stirred at 25° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
The solution is left
|
Type
|
STIRRING
|
Details
|
under stirring at 25° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
WASH
|
Details
|
The organic phase is washed with water (2×3.6 L)
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
CN1CC2C=3C=CC=CC3OC=4C=CC(=CC4C2C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.5 kg | |
YIELD: CALCULATEDPERCENTYIELD | 103.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:19][CH:18]2[CH:4]([C:5]3[CH:6]=[CH:7][CH:8]=[CH:9][C:10]=3[O:11][C:12]3[CH:13]=[CH:14][C:15]([Cl:20])=[CH:16][C:17]=32)[CH2:3]1.C(/C(O)=O)=C/C(O)=O.C(=O)(O)[O-].[Na+]>C1(C)C=CC=CC=1>[CH3:1][N:2]1[CH2:19][CH:18]2[CH:4]([C:5]3[CH:6]=[CH:7][CH:8]=[CH:9][C:10]=3[O:11][C:12]3[CH:13]=[CH:14][C:15]([Cl:20])=[CH:16][C:17]=32)[CH2:3]1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
0.69 kg
|
Type
|
reactant
|
Smiles
|
CN1CC2C=3C=CC=CC3OC=4C=CC(=CC4C2C1)Cl.C(=C\C(=O)O)\C(=O)O
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
7.2 L
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
7.2 L
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
the suspension is stirred at 25° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
The solution is left
|
Type
|
STIRRING
|
Details
|
under stirring at 25° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
WASH
|
Details
|
The organic phase is washed with water (2×3.6 L)
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
CN1CC2C=3C=CC=CC3OC=4C=CC(=CC4C2C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.5 kg | |
YIELD: CALCULATEDPERCENTYIELD | 103.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |